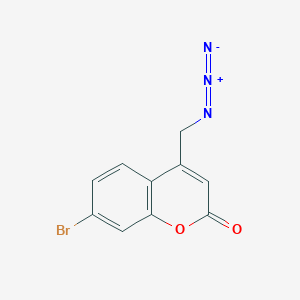
4-(azidomethyl)-7-bromo-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-7-bromo-2H-chromen-2-one is a compound that belongs to the class of azido-containing chromenones. Chromenones, also known as coumarins, are a group of organic compounds with a wide range of biological activities. The azido group in this compound introduces unique reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-7-bromo-2H-chromen-2-one typically involves the introduction of the azido group into a chromenone scaffold. One common method is the nucleophilic substitution of a halomethyl derivative with sodium azide. For example, starting from 7-bromo-4-chloromethyl-2H-chromen-2-one, the reaction with sodium azide in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures can yield the desired azido compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-7-bromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(Azidomethyl)-7-bromo-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-7-bromo-2H-chromen-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The compound’s reactivity makes it useful in click chemistry, a method for rapidly and reliably joining molecules together.
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-2H-chromen-2-one: Similar structure but without the bromine atom.
4-(Azidomethyl)-2H-chromen-2-one: Lacks the bromine substitution at the 7-position.
Uniqueness
4-(Azidomethyl)-7-bromo-2H-chromen-2-one is unique due to the presence of both the azido and bromine groups. The bromine atom can participate in additional substitution reactions, providing further functionalization opportunities. This dual reactivity makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H6BrN3O2 |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
4-(azidomethyl)-7-bromochromen-2-one |
InChI |
InChI=1S/C10H6BrN3O2/c11-7-1-2-8-6(5-13-14-12)3-10(15)16-9(8)4-7/h1-4H,5H2 |
InChI Key |
HIEUGVHNMDWCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















